2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline
Description
Chemical Structure: The compound 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline (IUPAC name) consists of an aniline moiety (aminobenzene) substituted at the 2-position with a 3-(dimethylamino)-2-hydroxypropoxy chain. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The hydroxyl group at the 2-position of the propoxy chain distinguishes it from non-hydroxylated analogs, influencing its polarity, solubility, and reactivity.
Properties
IUPAC Name |
1-(2-aminophenoxy)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12/h3-6,9,14H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZQDADHSMNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline typically involves multiple steps, starting with the reaction of aniline with appropriate reagents to introduce the hydroxypropoxy and dimethylamino groups. Common synthetic routes include:
Nucleophilic Substitution: Aniline can undergo nucleophilic substitution reactions with halogenated intermediates to introduce the hydroxypropoxy group.
Reduction and Amination:
Industrial Production Methods: In an industrial setting, the production of 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Large-scale reactors are used to maintain consistent reaction conditions.
Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxypropoxy and dimethylamino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and quinones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Alkylated, acylated, and isocyanated derivatives.
Scientific Research Applications
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or cellular functions.
Comparison with Similar Compounds
Key Features :
- Functional Groups: Aniline (primary amine), dimethylamino (tertiary amine), hydroxyl, and ether.
- Applications: Potential use in pharmaceuticals, agrochemicals, or polymer chemistry due to its amine and hydroxyl functionalities, which enable hydrogen bonding and nucleophilic reactivity.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below highlights critical differences between 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline and its analogs:
Reactivity and Functional Group Influence
- Hydroxyl Group Impact: The hydroxyl group in 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline enhances its ability to form hydrogen bonds, increasing solubility in polar solvents like water or ethanol. This contrasts with 2-[3-(Dimethylamino)propoxy]aniline, which lacks this group and exhibits higher lipophilicity .
- Dimethylamino Group: The tertiary amine in both hydroxylated and non-hydroxylated analogs acts as an electron donor, activating the aniline ring for electrophilic substitution. However, steric hindrance from the dimethyl groups may reduce reactivity compared to primary amines .
- Comparison with Ester Derivatives: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than methacrylate analogs due to its ester group. Similarly, the hydroxyl in 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline may improve compatibility with polar matrices in material science applications .
Physical and Chemical Properties
- Solubility: The hydroxyl group significantly increases aqueous solubility. For example, 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is expected to dissolve more readily in polar solvents than its non-hydroxylated counterpart.
- Synthetic Considerations : The hydroxyl group may necessitate protection/deprotection strategies during synthesis, as seen in analogous compounds (e.g., boronate intermediates in ) .
Biological Activity
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's significance in medicinal chemistry.
The compound is characterized by a dimethylamino group and a hydroxypropoxy chain attached to an aniline structure. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure purity and yield. The synthetic routes often utilize coupling agents and solvents conducive to the formation of the desired product.
Antioxidant Properties
Research indicates that 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline exhibits significant antioxidant activity. A study utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay demonstrated its ability to scavenge free radicals effectively, making it a candidate for further exploration in oxidative stress-related conditions .
Anti-inflammatory Effects
Preliminary investigations have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro. This mechanism is critical for developing therapeutic agents targeting chronic inflammatory diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have shown that 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline can induce cytotoxic effects on various cancer cell lines. The compound's ability to promote apoptosis in these cells was assessed through assays measuring cell viability and apoptotic markers. The results indicated a dose-dependent response, emphasizing its potential as an anticancer agent .
The biological activity of 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines.
- Cell Signaling Modulation : It may alter cell signaling pathways related to apoptosis and proliferation, particularly in cancer cells.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Čižmáriková et al., 2023 | Evaluate antioxidant activity | Demonstrated significant radical scavenging ability using ABTS assay. |
| Wang et al., 2018 | Investigate cytotoxic effects on cancer cells | Induced apoptosis in HNSCC cell lines with a dose-dependent increase in apoptotic markers. |
| Lee et al., 2020 | Assess anti-inflammatory properties | Showed inhibition of pro-inflammatory cytokine production in vitro. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
